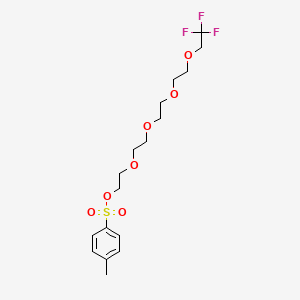

1,1,1-Trifluoroéthyl-PEG5-Tos

Vue d'ensemble

Description

1,1,1-Trifluoroethyl-PEG5-Tos is a compound with a trifluoroethyl and tosyl attached to it . The hydrophilic PEG linker increases the water solubility of the compound in aqueous media . It is used for research purposes .

Molecular Structure Analysis

The molecular formula of 1,1,1-Trifluoroethyl-PEG5-Tos is C17H25F3O7S . It has a molecular weight of 430.4 g/mol .Chemical Reactions Analysis

The tosyl group in 1,1,1-Trifluoroethyl-PEG5-Tos is a very good leaving group for nucleophilic substitution reactions .Physical and Chemical Properties Analysis

1,1,1-Trifluoroethyl-PEG5-Tos has a molecular weight of 430.4 g/mol . Its molecular formula is C17H25F3O7S . The compound is stored at -20°C .Applications De Recherche Scientifique

Libération des médicaments

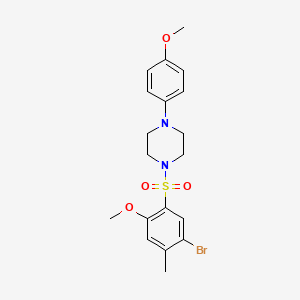

Le composé est couramment utilisé dans la libération des médicaments {svg_1}. Le lieur PEG hydrophile augmente la solubilité du composé dans les milieux aqueux, ce qui peut être bénéfique pour la libération de médicaments qui sont autrement insolubles ou peu solubles {svg_2}.

Synthèse organique

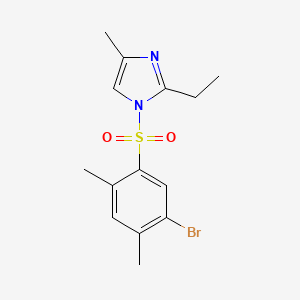

« 1,1,1-Trifluoroéthyl-PEG5-Tos » est couramment utilisé en synthèse organique {svg_3}. Le groupe tosyle peut être facilement remplacé par un groupe thiol et amino par une substitution nucléophile {svg_4}, ce qui en fait un réactif polyvalent dans la synthèse d'une large gamme de composés organiques.

Modification des biomolécules

Ce composé est particulièrement utile dans la modification des biomolécules {svg_5}. Le lieur PEG peut être utilisé pour fixer le groupe trifluoroéthyle à une biomolécule, modifiant potentiellement ses propriétés ou sa fonctionnalité.

4. Recherche sur les biopolymères et les polymères synthétiques Il est utilisé dans la recherche sur les biopolymères et les polymères synthétiques {svg_6}. La partie PEG du composé est elle-même un polymère, et ses propriétés peuvent être étudiées et manipulées pour diverses applications dans ce domaine.

Développement de PEG linéaires monodispersés

« this compound » est utilisé dans le développement de PEG linéaires monodispersés {svg_7}. Ce sont des PEG d'une longueur spécifique, qui peuvent avoir des propriétés et des applications uniques.

Safety and Hazards

The safety data sheet for a similar compound, 2,2,2-Trifluoroethyl p-toluenesulfonate, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .

Orientations Futures

Mécanisme D'action

Target of Action

1,1,1-Trifluoroethyl-PEG5-Tos is a type of PEG linker . PEG linkers are commonly used in the modification of biomolecules and in drug delivery . The primary targets of this compound are the biomolecules that it is designed to modify or deliver.

Mode of Action

The compound interacts with its targets through chemical reactions facilitated by its trifluoroethyl and tosyl functional groups . These reactions allow the compound to attach to or detach from its target biomolecules, thereby modifying them or facilitating their delivery.

Biochemical Pathways

The specific biochemical pathways affected by 1,1,1-Trifluoroethyl-PEG5-Tos depend on the biomolecules it is designed to interact with. As a PEG linker, it can be involved in a wide range of pathways depending on its application .

Pharmacokinetics

As a peg linker, it is known to improve solubility and biocompatibility , which can enhance the bioavailability of the biomolecules it is attached to.

Result of Action

The molecular and cellular effects of 1,1,1-Trifluoroethyl-PEG5-Tos’s action depend on the specific biomolecules it is designed to interact with. In general, it can modify the function of these biomolecules or facilitate their delivery to specific locations within the body .

Action Environment

The action, efficacy, and stability of 1,1,1-Trifluoroethyl-PEG5-Tos can be influenced by various environmental factors. For instance, its storage conditions can affect its stability . Furthermore, the physiological environment in which it operates can impact its efficacy and action.

Analyse Biochimique

Biochemical Properties

The tosyl group of 1,1,1-Trifluoroethyl-PEG5-Tos is a very good leaving group for nucleophilic substitution reactions . The hydrophilic PEG linker increases the water solubility of the compound in aqueous media .

Cellular Effects

It is known that PEG linkers like 1,1,1-Trifluoroethyl-PEG5-Tos are commonly used in drug delivery systems .

Molecular Mechanism

The molecular mechanism of 1,1,1-Trifluoroethyl-PEG5-Tos involves its role as a linker in PROTAC protein degraders . The trifluoroethyl and tosyl groups can be involved in various chemical reactions for bioconjugation and drug delivery purposes .

Temporal Effects in Laboratory Settings

It is known that PEG linkers like 1,1,1-Trifluoroethyl-PEG5-Tos are commonly used in drug delivery systems .

Dosage Effects in Animal Models

It is known that PEG linkers like 1,1,1-Trifluoroethyl-PEG5-Tos are commonly used in drug delivery systems .

Metabolic Pathways

It is known that PEG linkers like 1,1,1-Trifluoroethyl-PEG5-Tos are commonly used in drug delivery systems .

Transport and Distribution

It is known that PEG linkers like 1,1,1-Trifluoroethyl-PEG5-Tos are commonly used in drug delivery systems .

Subcellular Localization

It is known that PEG linkers like 1,1,1-Trifluoroethyl-PEG5-Tos are commonly used in drug delivery systems .

Propriétés

IUPAC Name |

2-[2-[2-[2-(2,2,2-trifluoroethoxy)ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25F3O7S/c1-15-2-4-16(5-3-15)28(21,22)27-13-12-25-9-8-23-6-7-24-10-11-26-14-17(18,19)20/h2-5H,6-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYAXEKCLHRTXQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25F3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

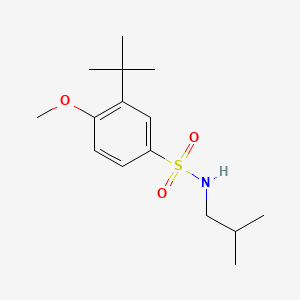

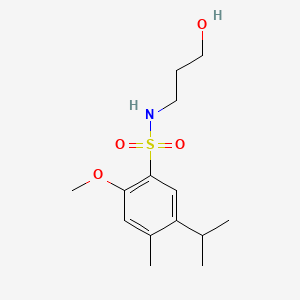

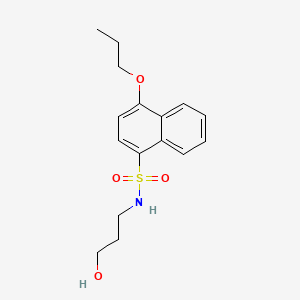

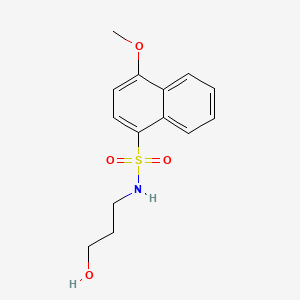

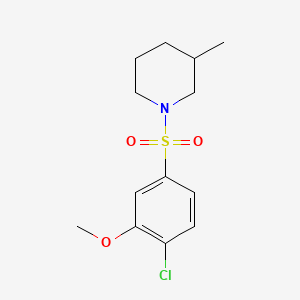

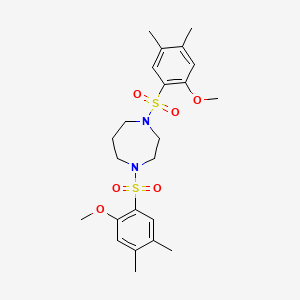

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B604858.png)

![1-[(4-Fluoro-3-methylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B604861.png)

![4-fluoro-N-(2-{4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-piperazinyl}ethyl)-3-methylbenzenesulfonamide](/img/structure/B604865.png)